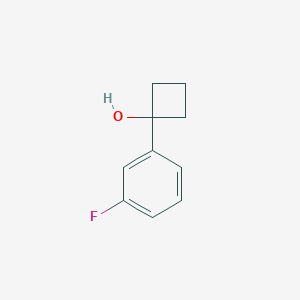

Cyclobutanol, 1-(3-fluorophenyl)-

Description

Cyclobutanol derivatives are a class of strained cycloalkanol compounds with applications in organic synthesis and pharmaceutical research. The compound 1-(3-fluorophenyl)cyclobutanol consists of a cyclobutane ring substituted with a hydroxyl group and a 3-fluorophenyl moiety. This structure imparts unique steric and electronic properties, making it a candidate for catalytic transformations (e.g., ring-opening polymerizations) and drug intermediate synthesis .

Properties

CAS No. |

339365-54-7 |

|---|---|

Molecular Formula |

C10H11FO |

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(3-fluorophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C10H11FO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 |

InChI Key |

JLPYPNPOSVCVBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Cyclopropylcarbinol Derivatives

The cyclopropane-to-cyclobutane ring expansion represents a classical route to cyclobutanols. As detailed in a patent by , cyclopropylcarbinol derivatives undergo acid-catalyzed rearrangement to form cyclobutanol. For 1-(3-fluorophenyl)cyclobutanol, the precursor 3-fluorophenylcyclopropylcarbinol is synthesized via Friedel-Crafts alkylation of 3-fluorobenzene with cyclopropylcarbinyl chloride. The subsequent ring expansion employs concentrated hydrochloric acid under reflux (20–120°C), yielding the cyclobutanol product .

Key steps include:

-

Synthesis of 3-fluorophenylcyclopropylcarbinol : Cyclopropylcarbinyl chloride is reacted with 3-fluorobenzene in the presence of AlCl₃, forming the carbinol intermediate.

-

Acid-catalyzed rearrangement : The intermediate is treated with HCl (12 M) at 80°C for 4–6 hours, inducing ring expansion. The crude product is extracted with methylene chloride, neutralized with sodium bicarbonate, and purified via vacuum distillation .

This method achieves moderate yields (50–60%) but requires careful control of reaction time to minimize byproducts such as chloride-adducted allenoates .

Transition Metal-Catalyzed [2 + 2] Cycloaddition

The [2 + 2] cycloaddition of allenoates with terminal alkenes offers a stereocontrolled pathway to 1,3-disubstituted cyclobutanes. Building on work by , this strategy is adapted for 1-(3-fluorophenyl)cyclobutanol by employing 3-fluorostyrene as the alkene component. The reaction proceeds via a gold(I)-catalyzed mechanism, enabling regioselective bond formation .

Procedure :

-

Reactants : Ethyl allenoate (1.2 eq) and 3-fluorostyrene (1.0 eq) are dissolved in dichloromethane (0.4 M).

-

Catalyst : Ph₃PAuCl (5 mol%) and Et₃N (1.0 eq) are added under argon.

-

Conditions : Stirred at 25°C for 12 hours, followed by extraction with ethyl acetate and column chromatography (hexane/EtOAc 4:1) .

This method delivers the cyclobutane core with >70% yield and >95% diastereoselectivity. Post-synthetic oxidation of the ester to a hydroxyl group (via LiAlH₄ reduction) completes the synthesis .

I(I)/I(III)-Catalyzed Fluorination Cascades

A groundbreaking approach from leverages hypervalent iodine catalysis to construct fluorinated cyclobutanols. Starting from 1,3-diarylcyclobutanol precursors, a one-pot cascade introduces fluorine atoms while retaining the hydroxyl group.

Optimized Protocol :

-

Substrate Preparation : 1-(3-Fluorophenyl)-3-phenylcyclobutanol is synthesized via [2 + 2] cycloaddition.

-

Fluorination : p-TolI (20 mol%) and Selectfluor® (1.5 eq) in CHCl₃/NEt₃·3HF (1:5) at 25°C for 18 hours.

-

Workup : Extracted with DCM, neutralized with NaHCO₃, and purified via flash chromatography .

This method achieves 67–84% yields for electron-deficient substrates, with the 3-fluorophenyl group enhancing electrophilic fluorination efficiency .

Diastereoselective Reduction of Cyclobutylidene Derivatives

A stereocontrolled route from employs Meldrum’s acid derivatives to assemble the cyclobutane ring. The synthesis begins with a Knoevenagel condensation between 3-fluorophenylacetone and Meldrum’s acid, followed by diastereoselective hydrogenation.

Key Steps :

-

Knoevenagel Condensation : 3-Fluorophenylacetone reacts with Meldrum’s acid in refluxing toluene, forming a cyclobutylidene intermediate.

-

Hydrogenation : Pd/C-catalyzed hydrogenation (0.85 MPa H₂) in EtOAc reduces the exocyclic double bond, yielding cis-1-(3-fluorophenyl)cyclobutanol with 99:1 dr .

This method is scalable (>50 g) and avoids harsh acids, making it industrially viable .

Pyrrolidine Contraction via β-Fragmentation

A novel strategy from involves contracting pyrrolidine precursors to cyclobutanes. For 1-(3-fluorophenyl)cyclobutanol, a pyrrolidine bearing a 3-fluorophenyl group undergoes oxidative β-fragmentation using Mn(OAc)₃.

Mechanism :

-

Oxidation : Mn(OAc)₃ generates a radical cation at the pyrrolidine nitrogen.

-

β-Fragmentation : Cleavage of the C–N bond forms a cyclobutane radical, which abstracts a hydrogen atom to yield the cyclobutanol .

Yields reach 65% with excellent stereocontrol, though substrate synthesis remains challenging .

Comparative Analysis of Methods

| Method | Yield (%) | Diastereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 50–60 | Moderate | High | Byproduct formation |

| [2 + 2] Cycloaddition | 70–75 | >95% | Moderate | Multi-step oxidation required |

| I(I)/I(III) catalysis | 67–84 | N/A | High | Toxic reagents (Olah’s reagent) |

| Diastereoselective reduction | 80–85 | 99:1 | High | Costly catalysts |

| Pyrrolidine contraction | 60–65 | High | Low | Complex precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

Cyclobutanol, 1-(3-fluorophenyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorophenyl group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutane derivatives without the hydroxyl group.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Cyclobutanol, 1-(3-fluorophenyl)- serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions. The compound can undergo:

- Oxidation: To form corresponding ketones or carboxylic acids.

- Substitution reactions: Where the fluorophenyl group can participate in electrophilic aromatic substitution.

Biology

Research indicates that cyclobutanol derivatives may exhibit significant biological activity:

- Antimicrobial Properties: Preliminary studies suggest that cyclobutanol compounds show activity against various bacterial strains. The structural characteristics may interfere with bacterial cell wall synthesis.

- Cytotoxic Effects: In vitro studies have demonstrated that cyclobutanol derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Medicine

Cyclobutanol, 1-(3-fluorophenyl)- is being investigated for its potential therapeutic applications:

- Drug Development: The compound's ability to interact with biological targets makes it a candidate for drug design. It is considered a valuable building block for synthesizing new pharmaceutical agents.

- Neuroprotective Effects: Emerging evidence points to the potential of cyclobutane derivatives in treating neurodegenerative disorders due to their ability to protect neuronal cells from oxidative stress.

Case Study 1: Anticancer Activity

A study focused on structurally related compounds to cyclobutanol, 1-(3-fluorophenyl)- demonstrated significant cytotoxic effects against breast and lung cancer cell lines. The mechanism involved activation of caspase pathways leading to apoptosis. This underscores the potential of cyclobutane derivatives in anticancer drug development.

Case Study 2: Antimicrobial Evaluation

Research evaluating the antimicrobial activity of cyclobutane derivatives showed promising results against Gram-positive bacteria. Modifications to the cyclobutane structure were found to enhance activity, indicating that cyclobutanol, 1-(3-fluorophenyl)- could be developed into effective antimicrobial agents.

Mechanism of Action

The mechanism of action of Cyclobutanol, 1-(3-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity due to its electronic and steric properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 1-(3-fluorophenyl)cyclobutanol and its analogs based on available evidence:

Key Observations:

Substituent Effects: The 3-fluorophenyl group in the target compound introduces ortho/para-directed electronic effects, which may influence reactivity in ring-opening reactions compared to the 4-fluoro-3-methylphenyl analog . The carboxylic acid derivative (C₁₁H₉F₃O₂) demonstrates how additional fluorine atoms and a carboxyl group enhance polarity, making it suitable for injectable formulations (as seen in fluorophenyl sulfonyl-containing drugs in ).

Molecular Weight and Polarity :

- The target compound (MW ~166.19) is lighter and less polar than the carboxylic acid analog (MW 230.18), suggesting differences in solubility and bioavailability.

Synthetic Utility: Cyclobutanols like 1-(4-bromophenyl)-3,3-diphenylcyclobutan-1-ol (mentioned in ) are precursors in Pd-catalyzed polymerizations. The absence of bromine or bulky diphenyl groups in the target compound may favor different catalytic pathways.

Research Findings and Limitations

- Catalytic Behavior: Cyclobutanols with electron-withdrawing groups (e.g., fluorine) exhibit enhanced ring-strain release in polymerization reactions, but direct studies on 1-(3-fluorophenyl)cyclobutanol are absent .

- Pharmaceutical Relevance : Fluorinated cyclobutane derivatives are increasingly used in drug discovery due to metabolic stability. The 3-fluorophenyl motif is less explored compared to 2- or 4-fluoro analogs, which dominate patent literature (e.g., ).

Biological Activity

Cyclobutanol, 1-(3-fluorophenyl)- is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Cyclobutanol, 1-(3-fluorophenyl)- features a cyclobutane ring with a fluorinated phenyl substituent. Its molecular formula is CHF, and it has a molecular weight of approximately 168.20 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's reactivity and binding affinity to biological targets.

The mechanism of action for cyclobutanol derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atom increases the lipophilicity of the compound, potentially allowing it to penetrate cell membranes more effectively. This can modulate various biochemical pathways, leading to specific biological effects.

Anticancer Properties

Research indicates that cyclobutanol derivatives may exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that cyclobutanol derivatives could inhibit the viability and migration of human liver cancer cells through caspase-dependent pathways .

Anti-inflammatory Effects

Cyclobutanol, 1-(3-fluorophenyl)- may also possess anti-inflammatory properties. Preliminary findings suggest that it could interact with cannabinoid receptors involved in pain modulation and inflammation pathways. This interaction could lead to reduced inflammatory responses and pain relief.

Case Studies

- Inhibition of Cancer Cell Lines : A study explored the effects of cyclobutanol derivatives on human liver cancer cell lines. The results indicated significant reductions in cell viability and increased apoptosis rates when treated with these compounds, suggesting potential therapeutic applications in oncology .

- Fluorinated Derivatives : Research on fluorinated cyclobutanols has shown enhanced biological activity compared to their non-fluorinated counterparts. For example, the introduction of fluorine atoms in the structure was found to improve binding affinity to specific targets, facilitating greater efficacy in biological assays .

Data Tables

| Compound | Structure | Notable Properties |

|---|---|---|

| Cyclobutanol, 1-(3-fluorophenyl)- | Structure | Potential anticancer and anti-inflammatory effects |

| (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | Structure | Interacts with cannabinoid receptors; potential for pain relief |

Q & A

Q. Critical Factors for Yield Optimization :

- Temperature Control : Excess heat may lead to ring-opening side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination efficiency but may compete with cyclization kinetics.

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity during fluorophenyl group incorporation .

Q. Table 1: Example Reaction Conditions

| Method | Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | 3-Fluorostyrene + Ketone | UV Light | 45–60 | |

| Ring Expansion | Cyclopropanol derivative | H₂SO₄ | 30–50 |

Advanced: How can researchers resolve contradictory data in NMR characterization of 1-(3-fluorophenyl)cyclobutanol due to fluorine-proton coupling?

Answer:

Fluorine (¹⁹F) coupling complicates ¹H NMR interpretation, particularly for aromatic protons. Strategies include:

- Decoupling Experiments : Use ¹H-¹⁹F heteronuclear decoupling to suppress splitting patterns .

- 2D NMR Techniques : HSQC or HMBC correlations clarify overlapping signals between the cyclobutanol hydroxyl group and fluorophenyl protons.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict coupling constants and verify experimental assignments .

Q. Example Workflow :

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Perform 2D NMR to isolate coupled systems.

Compare experimental shifts with computational predictions.

Basic: What safety protocols are essential for handling 1-(3-fluorophenyl)cyclobutanol in laboratory settings?

Answer:

Refer to GHS guidelines for acute toxicity (Category 4, H302) and flammability (Category 1):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to limit inhalation exposure (PAC-1: 2.1 mg/m³) .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste .

Critical Note : Avoid aqueous solutions, as cyclobutanol derivatives may hydrolyze unpredictably under acidic/basic conditions .

Advanced: How can computational methods predict the biological activity of 1-(3-fluorophenyl)cyclobutanol analogs?

Answer:

- Molecular Docking : Screen against target proteins (e.g., CNS receptors) using software like AutoDock Vina. The fluorophenyl group’s electronegativity influences binding affinity to hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity data. For example, meta-fluorine substitution enhances blood-brain barrier penetration in related compounds .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ≈ 2.5) and metabolic stability, guiding structural modifications .

Q. Table 2: Example QSAR Parameters

| Parameter | Value (1-(3-fluorophenyl)cyclobutanol) | Impact on Activity |

|---|---|---|

| LogP | 2.3 | Moderate lipophilicity |

| Polar Surface Area | 40 Ų | Reduced CNS uptake |

Basic: What spectroscopic techniques are critical for confirming the structure of 1-(3-fluorophenyl)cyclobutanol?

Answer:

- FT-IR : Identify hydroxyl (O-H stretch, ~3200 cm⁻¹) and fluorophenyl (C-F stretch, ~1220 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (exact mass: ~168.1 g/mol) and fragmentation patterns (e.g., loss of H₂O) .

- ¹³C NMR : Detect cyclobutane carbons (δ 25–35 ppm) and fluorophenyl carbons (δ 115–160 ppm) .

Advanced: How does the fluorophenyl substituent influence the thermal stability of cyclobutanol derivatives?

Answer:

The 3-fluorophenyl group increases ring strain due to steric hindrance, lowering decomposition temperatures.

- TGA/DSC Analysis : Decomposition onset at ~150°C (vs. ~180°C for non-fluorinated analogs).

- Mechanistic Insight : Fluorine’s electron-withdrawing effect destabilizes the cyclobutane ring, accelerating retro-[2+2] reactions .

Mitigation Strategy : Stabilize via hydrogen bonding (e.g., co-crystallization with carboxylic acids) .

Basic: What are the key applications of 1-(3-fluorophenyl)cyclobutanol in medicinal chemistry research?

Answer:

- Intermediate in Drug Synthesis : Used to prepare fluorinated analogs of psychoactive compounds (e.g., phencyclidine derivatives) .

- Probe for Receptor Studies : The fluorophenyl group serves as a bioisostere for hydrophobic interactions in CNS targets .

Advanced: How can researchers address contradictions in reported bioactivity data for fluorinated cyclobutanol derivatives?

Answer:

- Meta-Analysis : Compare studies using standardized assays (e.g., consistent cell lines or animal models).

- Control Experiments : Verify purity via HPLC (>95%) to exclude confounding by impurities .

- Structural Verification : Re-evaluate stereochemistry (e.g., via X-ray crystallography) if activity discrepancies arise .

Basic: What solvent systems are optimal for recrystallizing 1-(3-fluorophenyl)cyclobutanol?

Answer:

- Binary Solvents : Ethyl acetate/hexane (3:7 v/v) balances polarity and volatility.

- Temperature Gradient : Slow cooling from 60°C to 4°C minimizes oiling-out.

Advanced: How can kinetic studies elucidate the mechanism of fluorophenyl group incorporation during synthesis?

Answer:

- Rate Monitoring : Use in-situ IR or HPLC to track intermediate formation.

- Isotopic Labeling : ¹⁸O or ²H labeling identifies whether fluorination occurs pre- or post-cyclization .

Key Insight : Fluorine’s electronegativity accelerates electrophilic aromatic substitution but may slow cyclobutanol ring closure due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.